molecular formula C10H14ClNO B2430495 1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride CAS No. 2152636-99-0

1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride

Cat. No.: B2430495
CAS No.: 2152636-99-0
M. Wt: 199.68
InChI Key: PKRVJKLNADVNFA-UHFFFAOYSA-N
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Description

Historical Context of Tetrahydroisoquinoline Alkaloids

Tetrahydroisoquinoline (TIQ) alkaloids represent a structurally diverse class of nitrogen-containing heterocyclic compounds with roots in natural product chemistry. The discovery of morphine in the early 19th century marked the first identification of a bioactive isoquinoline derivative, sparking interest in their pharmacological potential. By the mid-20th century, synthetic TIQs like papaverine—a vasodilator derived from opium—highlighted the therapeutic relevance of this scaffold. The compound 1,2,3,4-tetrahydroisoquinolin-7-ylmethanol hydrochloride emerged as part of efforts to modify TIQ structures for enhanced bioactivity, leveraging the hydroxymethyl group’s polarity for improved solubility and target engagement.

Structural Classification Within Isoquinoline Derivatives

This compound belongs to the 1-benzyltetrahydroisoquinoline subclass, characterized by a fused benzene and partially saturated pyridine ring. Its structure (C$${10}$$H$${14}$$ClNO, MW 199.68 g/mol) features:

  • A tetrahydroisoquinoline core with a hydroxymethyl (-CH$$_2$$OH) substituent at position 7
  • A hydrochloride salt improving aqueous solubility

Table 1: Structural Comparison of Select Tetrahydroisoquinoline Derivatives

Compound Substituents Molecular Formula Key Properties
Laudanosine 6,7-Dimethoxy, N-methyl C$${20}$$H$${25}$$NO$$_4$$ Cholinergic antagonist
6-Methoxy-TIQ hydrochloride 6-Methoxy C$${10}$$H$${14}$$ClNO Adrenergic modulator
7-Nitro-TIQ methanol derivative 7-Nitro, hydroxymethyl C$${10}$$H$${12}$$N$$2$$O$$3$$ Nitroaromatic reactivity
1,2,3,4-TIQ-7-ylmethanol HCl 7-Hydroxymethyl C$${10}$$H$${14}$$ClNO Enhanced hydrophilicity

Significance of Chiral Centers in Tetrahydroisoquinoline Systems

The tetrahydroisoquinoline scaffold often contains chiral centers that dictate pharmacological activity. For example:

  • (R)-Laudanosine exhibits 10-fold greater α$$_2$$-adrenoceptor affinity than its (S)-enantiomer
  • 7-Substituted TIQs like 1,2,3,4-tetrahydroisoquinolin-7-ol show stereospecific binding to adrenergic receptors, with (S)-configurations favoring α$$_{2A}$$ subtype selectivity

The hydroxymethyl group at position 7 introduces a secondary alcohol, creating a chiral center that influences:

  • Conformational flexibility of the TIQ ring
  • Hydrogen-bonding capacity with biological targets
  • Metabolic stability via steric hindrance

Table 2: Chiral TIQ Derivatives and Biological Targets

Compound Chiral Centers Biological Target Enantiomeric Activity Ratio
Norsalsolinol 1 Dopamine receptors 1:3 (D$$3$$:D$$2$$)
Tetrahydroisoquinolin-7-ol 1 α$$_2$$-Adrenoceptors 5:1 (α$${2A}$$:α$${2C}$$)
7-Nitro-TIQ methanol 1 Nitric oxide synthase Undetermined

The stereochemistry of this compound remains under investigation, with synthetic methods employing asymmetric catalysis to control configuration.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-7-ylmethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-7-8-1-2-9-3-4-11-6-10(9)5-8;/h1-2,5,11-12H,3-4,6-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRVJKLNADVNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to yield the tetrahydroisoquinoline derivative. The resulting compound is then subjected to a reduction reaction using sodium borohydride or lithium aluminum hydride to obtain the desired methanol derivative. Finally, the hydrochloride salt is formed by reacting the methanol derivative with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group in the methanol derivative can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: More saturated tetrahydroisoquinoline derivatives.

    Substitution: Halogenated derivatives and other substituted compounds.

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and other medical conditions.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the body, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in the progression of neurodegenerative diseases, thereby providing therapeutic benefits. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride can be compared with other similar compounds such as:

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the methanol group.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups, which may alter its biological activity and chemical properties.

    1,2,3,4-Tetrahydroisoquinolin-1-ylmethanol: A similar compound with the methanol group at a different position on the isoquinoline ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other tetrahydroisoquinoline derivatives.

Biological Activity

1,2,3,4-Tetrahydroisoquinolin-7-ylmethanol hydrochloride (THIQ) is a compound within the tetrahydroisoquinoline class, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of THIQ, focusing on its mechanisms of action, pharmacological effects, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tetrahydroisoquinoline core with a hydroxymethyl group at the 7-position. The hydrochloride form enhances its solubility in aqueous environments, facilitating its use in biological studies and therapeutic applications.

THIQ compounds interact with various biological targets, influencing several biochemical pathways:

  • Dopamine Receptors : THIQ derivatives have been shown to selectively bind to dopamine D3 receptors (D3R), which are implicated in neuropsychiatric disorders. Studies indicate that modifications to the THIQ structure can enhance D3R affinity and selectivity, making these compounds promising candidates for treating conditions like schizophrenia and Parkinson's disease .
  • Cholinesterase Inhibition : Some studies suggest that THIQ compounds may exhibit inhibitory effects on cholinesterases, enzymes involved in neurotransmitter breakdown. This activity could contribute to enhanced cognitive function and memory retention, particularly relevant in Alzheimer's disease treatment .
  • Antimicrobial Activity : Research indicates that THIQ derivatives possess antimicrobial properties against various pathogens. Their mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Neuroprotective Properties

THIQ has shown potential neuroprotective effects in preclinical models. It may mitigate neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress. The ability to selectively target D3R suggests a role in managing dopaminergic dysfunction .

Anticancer Activity

Emerging evidence indicates that THIQ derivatives may exhibit anticancer properties. They have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.

Study 1: D3 Receptor Selectivity

A study focused on synthesizing new THIQ analogs demonstrated significant D3R selectivity compared to other dopamine receptors. The most promising compound exhibited an IC50 value of 92 nM at D3R, indicating strong binding affinity .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of THIQ derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain analogs had minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, highlighting their potential as novel antimicrobial agents.

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:

Compound NameD3R Affinity (nM)Antimicrobial ActivityNeuroprotective Effects
This compound92Moderate (MIC: 10-50 µg/mL)Yes
6-Methoxy-1,2,3,4-tetrahydroisoquinoline1593WeakLimited
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolineNot reportedModerateYes

Q & A

Basic: What are the common synthetic routes for preparing 1,2,3,4-tetrahydroisoquinolin-7-ylmethanol hydrochloride, and what analytical methods validate its purity?

Methodological Answer:
The compound is typically synthesized via cyclization of phenethylamine precursors or reductive amination of isoquinoline derivatives. For example, analogs like 7-methoxy-tetrahydroisoquinoline derivatives are synthesized using Pictet-Spengler reactions with aldehydes under acidic conditions . Post-synthesis, purity validation employs HPLC (with C18 columns and UV detection at 254 nm) and NMR (¹H/¹³C) to confirm structural integrity. Mass spectrometry (ESI-MS) is critical for verifying molecular ion peaks, as demonstrated for related compounds like 2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine .

Basic: How do researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:
X-ray crystallography is preferred for absolute stereochemical determination, while 2D NMR (COSY, HSQC, and NOESY) resolves regiochemistry and substituent positions. For instance, NOESY correlations distinguish between axial and equatorial proton orientations in tetrahydroisoquinoline cores . IR spectroscopy identifies functional groups (e.g., hydroxyl stretches at 3200–3600 cm⁻¹). Comparative analysis with reference standards, such as those listed in pharmaceutical databases (e.g., MM0081.06 ), ensures structural alignment.

Basic: What are the solubility and stability considerations for this hydrochloride salt in experimental settings?

Methodological Answer:
The hydrochloride salt is hygroscopic and requires storage in anhydrous conditions (argon/vacuum desiccators). Solubility is highest in polar solvents like methanol or DMSO (>50 mg/mL), but aqueous solubility is pH-dependent (stable at pH 4–6). Degradation studies via accelerated stability testing (40°C/75% RH for 14 days) with HPLC monitoring are recommended, as seen in protocols for Diclofensine hydrochloride . Avoid prolonged exposure to light, as UV-sensitive analogs like 7-hydroxy derivatives degrade via radical pathways .

Advanced: How can researchers optimize synthetic yields while minimizing byproducts in large-scale preparations?

Methodological Answer:
Optimization involves adjusting reaction stoichiometry (e.g., 1.2 equivalents of reducing agents for reductive amination) and temperature control (0–5°C to suppress side reactions). Catalytic methods, such as Pd/C hydrogenation for nitro group reduction, improve efficiency . For example, analogs like 7-chloro-tetrahydroquinoline hydrochloride achieved >90% purity by recrystallization from ethanol/water mixtures . DOE (Design of Experiments) tools like response surface methodology identify critical parameters (e.g., pH, solvent ratio) for yield maximization.

Advanced: How should contradictory data on biological activity (e.g., IC₅₀ variability) be resolved?

Methodological Answer:
Contradictions often arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using validated reference compounds (e.g., Diclofensine hydrochloride as a dopamine reuptake inhibitor ). Replicate assays in triplicate with internal controls. For example, discrepancies in cytotoxicity data may require orthogonal assays (MTT vs. ATP luminescence) to confirm results. Meta-analysis of literature data, accounting for variables like incubation time and solvent (DMSO vs. saline), clarifies trends .

Advanced: What mechanistic approaches are used to study its in vitro biological activity?

Methodological Answer:
Mechanistic studies employ receptor binding assays (e.g., radioligand displacement for adrenergic or dopaminergic receptors) and functional assays (cAMP modulation). For analogs like N1-cyclopentyl-N2-(1-isobutyryl-tetrahydroquinolin-7-yl)oxalamide, molecular docking identifies binding poses in target proteins . Flow cytometry and Western blotting assess downstream effects (e.g., apoptosis via caspase-3 activation). Always include negative controls (e.g., scrambled analogs) to confirm target specificity.

Advanced: How is regioselectivity achieved during functionalization of the tetrahydroisoquinoline core?

Methodological Answer:
Regioselective substitution at the 7-position is achieved via directing groups (e.g., hydroxyl or methoxy groups) that coordinate metal catalysts. For example, palladium-mediated C–H activation selectively functionalizes electron-rich positions . Protecting groups (e.g., acetyl for amines) prevent undesired side reactions. Computational modeling (DFT) predicts reactive sites by analyzing electron density maps, as applied to 7-methoxy derivatives .

Advanced: What strategies validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:
Follow ICH Q2(R1) guidelines for method validation. For LC-MS/MS quantification, calibrate using internal standards (e.g., deuterated analogs like 2,4,6-trichlorophenol-d2 ). Assess linearity (R² >0.99), LOD/LOQ (e.g., 0.1 ng/mL via signal-to-noise >10), and matrix effects (plasma protein binding studies). Cross-validate with orthogonal techniques like GC-MS for volatile derivatives. Reference materials from certified suppliers (e.g., LGC Limited ) ensure accuracy.

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